molecular formula C14H12N4O B2903063 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone CAS No. 94937-83-4

6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone

Cat. No. B2903063
M. Wt: 252.277
InChI Key: LHJRNBMQDFCVNW-UHFFFAOYSA-N
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Patent
US04521416

Procedure details

A vigorously stirred mixture of 2.2 g of 4,5-dihydro-6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone, Example 1, Isomer A, MnO2 (Aldrich Chemical, 12 g) and dioxane (175 ml) is heated to 70° C. for 22 hours. The temperature is raised to 100° C. and maintained there for another 25 hours. Additional MnO2 (8 g) is added and refluxing continued for an additional 20 hours. The mixture is filtered, washed with hot dioxane, and finally with warm tetrahydrofuran. The combined filtrate and washings are concentrated to a small volume to yield 0.9 g of 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone, as off-white crystals, mp 291°-292° C., dec.
Name
4,5-dihydro-6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
catalyst
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH2:8][CH2:9][C:10](=[O:13])[NH:11][N:12]=2)[N:4]=[C:3]1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>O=[Mn]=O.O1CCOCC1>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:8]=[CH:9][C:10](=[O:13])[NH:11][N:12]=2)[N:4]=[C:3]1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
4,5-dihydro-6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone
Quantity
2.2 g
Type
reactant
Smiles
CN1C(=NC(=C1)C=1CCC(NN1)=O)C1=CC=CC=C1
Name
Quantity
12 g
Type
catalyst
Smiles
O=[Mn]=O
Name
Quantity
175 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
8 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature is raised to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained there for another 25 hours
Duration
25 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
washed with hot dioxane
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings are concentrated to a small volume

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CN1C(=NC(=C1)C=1C=CC(NN1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 41.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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